molecular formula C24H30FN3O4S B2443287 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898406-96-7

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2443287
CAS No.: 898406-96-7
M. Wt: 475.58
InChI Key: GGAMKUHYUCGKCO-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a synthetically designed oxalamide compound intended for research applications . Its molecular structure integrates a piperidine ring substituted with a (4-fluoro-3-methylphenyl)sulfonyl group, linked via an ethyl chain to an oxalamide core, which is further connected to a 2-methylbenzyl group . This specific architecture, featuring the sulfonamide and oxalamide functional groups, suggests potential for investigation in various biochemical pathways. Researchers can explore this molecule as a key candidate in early-stage discovery efforts. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-17-7-3-4-8-19(17)16-27-24(30)23(29)26-13-12-20-9-5-6-14-28(20)33(31,32)21-10-11-22(25)18(2)15-21/h3-4,7-8,10-11,15,20H,5-6,9,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMKUHYUCGKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide, also known by its CAS number 898406-96-7, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

The compound's molecular formula is C24H30FN3O4SC_{24}H_{30}FN_{3}O_{4}S, with a molecular weight of 475.6 g/mol. Its structure includes a piperidine ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H30FN3O4S
Molecular Weight475.6 g/mol
CAS Number898406-96-7

Synthesis

The synthesis of this compound typically involves multiple steps, including the sulfonylation of piperidine derivatives and amidation reactions to introduce the oxalamide functional group. The synthetic route is crucial for ensuring the purity and yield of the final product, which can be optimized using advanced techniques such as continuous flow reactors.

Anticancer Properties

Research indicates that compounds featuring similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma, with mechanisms involving apoptosis induction through upregulation of pro-apoptotic genes like p53 and Bax .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in neurodegenerative diseases and urea cycle disorders. Compounds with similar functionalities have demonstrated strong inhibitory effects, with reported IC50 values indicating their potency .

Antimicrobial Activity

Preliminary screenings suggest that the compound may possess antimicrobial properties. Related compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting the potential of this class of compounds in treating bacterial infections .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Study 2: Enzyme Inhibition Analysis

A comparative analysis was conducted on various derivatives, including this compound. The study reported an IC50 value of 0.63 µM for AChE inhibition, suggesting strong potential for neurological applications .

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